Quinofumelin

Overview

Description

Quinofumelin is an antifungal agent that belongs to the class of compounds known as triazoles. It is used in the treatment of various fungal infections and is commercially available in the form of tablets, capsules, and intravenous injections. This compound is known to have a broad spectrum of antifungal activity and is effective against a wide range of fungi, including Candida albicans, Aspergillus species, Cryptococcus neoformans, and Trichophyton species. The mechanism of action of this compound is not completely understood, but it is believed to act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Scientific Research Applications

Fungicidal Activity and Agricultural Applications

Developed by Mitsui Chemicals Agro, Inc., quinofumelin is a novel fungicide with a unique chemical structure. It demonstrates fungicidal activity against a range of fungi, including rice blast and gray mold. Research shows that this compound has curative effects against rice blast and is not cross-resistant to existing fungicides, making it a novel approach for disease control in agriculture (Ito et al., 2023).

Target Site of this compound in Fungi

This compound's target site has been identified in the rice blast fungus Pyricularia oryzae. It is found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the fungus, leading to its antifungal activity. This finding is crucial for understanding its mechanism of action and potential resistance management (Higashimura et al., 2022).

Efficacy Against Fusarium graminearum

This compound shows excellent inhibition of mycelial growth and spore germination of Fusarium graminearum, a significant agricultural pathogen. It also significantly decreases deoxynivalenol (DON) production, a toxin produced by the fungus, highlighting its potential in managing Fusarium head blight in crops (Xiu et al., 2021).

Activity Against Sclerotinia sclerotiorum

Research indicates that this compound has strong antifungal activities against Sclerotinia sclerotiorum, a broad-host-range plant pathogen. It shows no cross-resistance with other common fungicides and does not affect glycerol and oxalic acid production in fungal isolates. Its protective, curative, and translaminar activities against S. sclerotiorum on oilseed rape leaves suggest its high efficacy in field conditions (Tao et al., 2021).

Selectivity for Fungal Over Human Enzymes

This compound is highly selective for fungal dihydroorotate dehydrogenase over the corresponding human enzyme, indicating its potential safety for non-target organisms. This specificity is essential for its use in agricultural settings and reduces concerns about its impact on human health (Higashimura et al., 2023).

Mechanism of Action

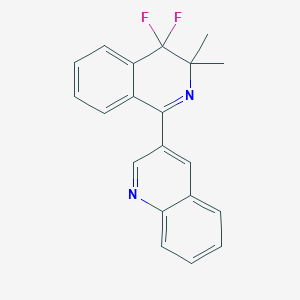

Quinofumelin is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan . It has a distinct chemical structure, including 3-(isoquinolin-1-yl) quinoline , and demonstrates fungicidal activity against a variety of fungi .

Target of Action

The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the pyrimidine biosynthesis pathway , which is essential for the synthesis of DNA and RNA .

Mode of Action

This compound interacts with DHODH, inhibiting its activity . Specifically, it prevents the oxidation of dihydroorotate to orotate, a critical step in pyrimidine biosynthesis . This inhibition of DHODH leads to the antifungal activity of this compound .

Biochemical Pathways

By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway . This disruption affects the synthesis of DNA and RNA, thereby inhibiting the growth and proliferation of fungi .

Result of Action

This compound’s inhibition of DHODH leads to a decrease in DNA and RNA synthesis, which in turn inhibits fungal growth and proliferation . Furthermore, it has been found to inhibit the production of deoxynivalenol (DON), a mycotoxin produced by certain fungi .

Action Environment

Safety and Hazards

Future Directions

Quinofumelin exhibits not only an excellent antifungal activity on mycelial growth and spore germination, but also could inhibit DON biosynthesis in F. graminearum. The findings provide a novel candidate for controlling FHB caused by F. graminearum . It is under the process of registration in Japan .

Biochemical Analysis

Biochemical Properties

Quinofumelin interacts with the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the pyrimidine biosynthesis pathway . The inhibition of DHODH by this compound leads to its antifungal activity .

Cellular Effects

This compound exhibits excellent antifungal activity on mycelial growth and spore germination . It also inhibits the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum . This inhibition disrupts the formation of Fusarium toxisomes, structures responsible for producing DON .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the enzyme DHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to its antifungal effects .

Metabolic Pathways

This compound interacts with the pyrimidine biosynthesis pathway by inhibiting the enzyme DHODH . This interaction disrupts the conversion of dihydroorotate to orotate, affecting the overall pathway .

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of quinofumelin and how does it impact fungal growth?

A1: this compound exerts its antifungal activity by targeting the enzyme dihydroorotate dehydrogenase (DHODH) [, ]. Specifically, it inhibits the class II DHODH (DHODH II) found in fungi []. This enzyme plays a crucial role in the biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH II, this compound disrupts the production of these vital components, ultimately leading to the inhibition of fungal growth [].

Q2: Does this compound demonstrate selectivity towards fungal DHODH over the human form of the enzyme?

A2: Yes, this compound exhibits significant selectivity for fungal DHODH compared to the human DHODH enzyme []. Research has shown that the IC50 value of this compound for Pyricularia oryzae DHODH (PoDHODH) was significantly lower (2.8 nM) than that for human DHODH (HsDHODH) (>100 µM), indicating a much stronger inhibitory effect on the fungal enzyme []. This selectivity is attributed to structural differences between fungal and human DHODH, particularly within the ubiquinone-binding site [].

Q3: What are the practical implications of this compound's mode of action for controlling fungal diseases in plants?

A3: this compound's specific targeting of fungal DHODH makes it an effective fungicide against various plant pathogens, such as Sclerotinia sclerotiorum and Fusarium graminearum, which cause significant crop losses [, ]. Notably, it has demonstrated excellent protective, curative, and translaminar activity against S. sclerotiorum on oilseed rape leaves []. Additionally, this compound disrupts the formation of infection cushions in S. sclerotiorum and Fusarium toxisomes in F. graminearum, further contributing to its efficacy in controlling these pathogens [, ].

Q4: Is there evidence of cross-resistance between this compound and other commonly used fungicides?

A4: Research indicates that this compound does not exhibit cross-resistance with existing fungicides commonly employed to manage S. sclerotiorum, such as dimethachlone, boscalid, and carbendazim []. This lack of cross-resistance is crucial, as it offers a valuable alternative for combating fungal infections, especially in cases where resistance to conventional fungicides has emerged.

Q5: What is the significance of the discovery and development of this compound in the context of agricultural practices?

A5: The discovery and development of this compound represent a significant advancement in agricultural practices, offering a novel approach for disease control []. Its unique chemical structure, distinct mode of action, and lack of cross-resistance with existing fungicides make it a valuable tool for managing fungal diseases in crops, potentially leading to increased crop yields and reduced economic losses for farmers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)